molecular formula C11H17Cl2N3O B1459718 3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820705-85-8

3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1459718
CAS RN: 1820705-85-8
M. Wt: 278.18 g/mol
InChI Key: XMYUFNFEGLXRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride” can be represented by the InChI code: 1S/C12H16N2O.2ClH/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11;;/h3-6,9-10,12,14H,1-2,7-8H2;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride” is 277.19 . The compound is a solid .

Scientific Research Applications

Synthesis and Structural Analysis

Pharmaceutical Applications

  • Singh et al. (2007) achieved an efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid. This compound and its analogs were evaluated for their affinity at D2 and 5-HT2A receptors, demonstrating potential therapeutic applications (Singh, R., Jain, S. K., Sinha, N., Mehta, A., Naqvi, F., Agarwal, A., & Anand, N., 2007).

  • The preparation of a new DABCO-based ionic liquid and its application in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives was demonstrated by Shirini et al. (2017). This showcases the utility of azabicyclooctane derivatives in facilitating organic reactions (Shirini, F., Langarudi, M. S. N., & Daneshvar, N., 2017).

Material Science and Chemistry

  • Goli-Jolodar and Shirini (2017) used a nano-sized Brönsted acid catalyst for the synthesis of pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones derivatives, demonstrating the role of azabicyclooctane frameworks in green chemistry and efficient synthesis processes (Goli-Jolodar, O., & Shirini, F., 2017).

properties

IUPAC Name

3-pyrimidin-4-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-2-9-6-10(5-8(1)14-9)15-11-3-4-12-7-13-11;;/h3-4,7-10,14H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYUFNFEGLXRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

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